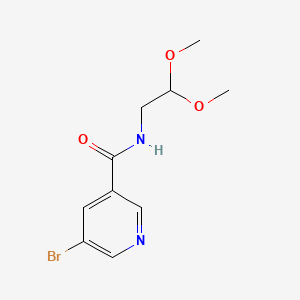

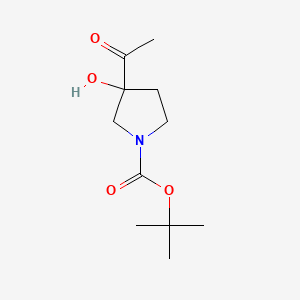

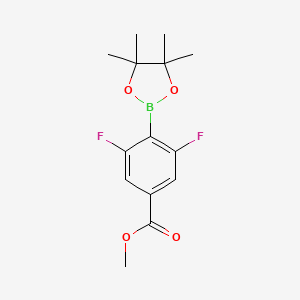

![molecular formula C13H8Cl2O2 B567807 2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 1237117-14-4](/img/structure/B567807.png)

2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid could potentially involve the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a widely used quinone with a high reduction potential . DDQ commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .Molecular Structure Analysis

The molecular formula of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is C12H8Cl2 . Its molecular weight is 223.09 g/mol . The IUPAC name for this compound is 1,2-dichloro-3-phenylbenzene .Physical and Chemical Properties Analysis

2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid has a molecular weight of 223.09 g/mol . It is a synthetic organic compound with 1-10 chlorine atoms attached to biphenyl .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Electrochemically Induced Reactions : The electrochemical synthesis approach has been utilized to selectively substitute 1,4-dichlorobenzene, leading to products like 3',5'-di-tert-butyl-4'-hydroxy-1,1'-biphenyl-4-carboxylic acid, demonstrating its potential in creating complex organic molecules through electrochemically induced reactions (Combellas et al., 1993).

- Novel Synthetic Routes : Research has explored novel synthetic pathways to create derivatives of biphenyl 4-carboxylic acid, emphasizing the adaptability of this compound in the synthesis of structurally diverse molecules (Patel, Malik, & Bhatt, 2009).

Material Science and Catalysis

- Metal-Organic Frameworks (MOFs) : Tetra-carboxylic acid-based MOFs incorporating metal clusters have been developed, showcasing the application of such compounds in constructing high-performance electrocatalysts for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), pointing towards their utility in energy conversion and storage technologies (Qiu et al., 2020).

- Polymer Synthesis : The compound has been implicated in the synthesis of photosetting cholesteric polyesters derived from 4-hydroxycinnamic acid and isosorbide, illustrating its role in the development of new materials with potential applications in optics and electronics (Sapich et al., 1998).

Biochemical Applications

- Biological Studies : The synthesis and characterization of organotin(IV) complexes with derivatives of biphenyl carboxylic acid highlight the biochemical relevance, including investigations into their antibacterial and antifungal activities, suggesting potential pharmaceutical applications (Ahmad et al., 2002).

Analytical Chemistry

- Spectrophotometric Determinations : The basicities of substituted acetylbiphenyls and biphenyl carboxylic acids have been measured, indicating the importance of such compounds in analytical chemistry for understanding the influence of substituents on acid-base properties (Nadar & Kannan, 1984).

Mécanisme D'action

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as polychlorinated biphenyls . These compounds are known to interact with various proteins and receptors in the body, potentially influencing a range of biological processes.

Mode of Action

It’s known that polychlorinated biphenyls can interact with cellular targets, potentially leading to changes in cellular function . More research is needed to fully understand the specific interactions of this compound with its targets.

Biochemical Pathways

Polychlorinated biphenyls, in general, have been found to interfere with various biochemical pathways, including those involved in hormone regulation and immune response .

Result of Action

Polychlorinated biphenyls are known to cause a variety of health effects, including neurotoxicity, immunotoxicity, and potential carcinogenicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets .

It’s important to note that due to the potential health effects and persistence in the environment, the use of polychlorinated biphenyls has been restricted in many countries .

Analyse Biochimique

Cellular Effects

Pcbs are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 2’,3-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is not well-defined. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2-chloro-4-(2-chlorophenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)8-5-6-10(13(16)17)12(15)7-8/h1-7H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNRGBBYQPUKMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20689538 |

Source

|

| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237117-14-4 |

Source

|

| Record name | 2',3-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20689538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

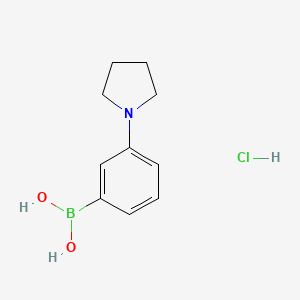

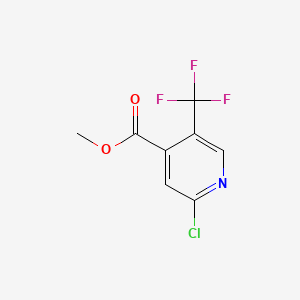

![Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B567739.png)

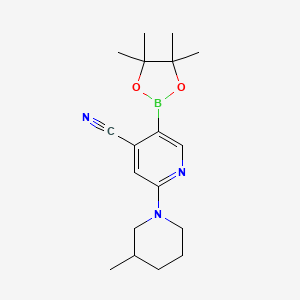

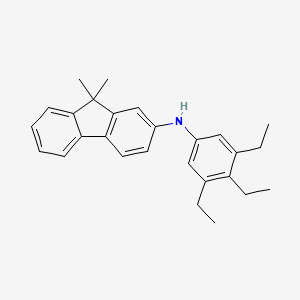

![1-Isopropyl-7-phenyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567743.png)

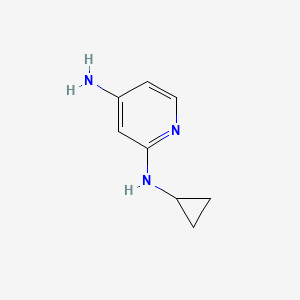

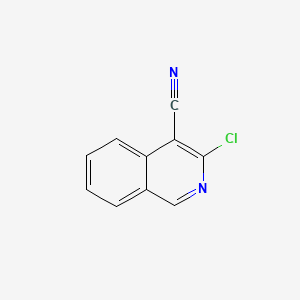

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B567746.png)